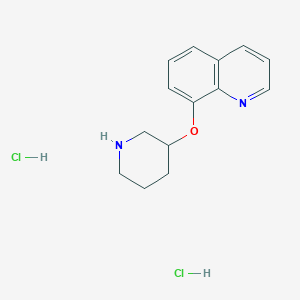

8-(3-Piperidinyloxy)quinoline dihydrochloride

描述

8-(3-Piperidinyloxy)quinoline dihydrochloride is a quinoline derivative characterized by a piperidine ring substituted at the 8-position of the quinoline core. Its molecular formula is C₁₄H₁₈Cl₂N₂O, with a molecular weight of 305.22 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous media compared to the free base. The piperidinyloxy substituent introduces conformational flexibility, which may influence binding to biological targets such as enzymes or receptors .

属性

IUPAC Name |

8-piperidin-3-yloxyquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O.2ClH/c1-4-11-5-2-9-16-14(11)13(7-1)17-12-6-3-8-15-10-12;;/h1-2,4-5,7,9,12,15H,3,6,8,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPAOJVYZGEZGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC3=C2N=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Core Synthesis of Quinoline Derivative

The initial step involves constructing the quinoline scaffold, which is fundamental for subsequent functionalization. Several methods are documented:

Skraup Reaction : This classical method involves cyclization of glycerinum (glycerol) with ortho-aminophenol under oxidative conditions, typically using an oxidizing agent like anhydrous cupric sulfate and calcium oxide. This method is efficient, with high yields (~80-90%), and is favored for its simplicity and scalability.

Alternative Cyclization Routes : Other approaches include cyclization of substituted aniline derivatives with acrolein or related aldehydes, often catalyzed by copper salts, to produce 8-hydroxyquinoline derivatives.

- The Skraup reaction, optimized with sulfuric acid and copper catalysts, provides a reliable route for quinoline core formation, with yields exceeding 80%. It is particularly suitable for large-scale synthesis due to its robustness.

Introduction of the 8-Hydroxy Group

The hydroxyl group at the 8-position can be introduced via oxidation of 8-methylquinoline derivatives:

Oxidation with Selenium Dioxide : 8-methylquinoline is oxidized to 8-hydroxyquinoline using selenium dioxide in refluxing dioxane/water mixtures, achieving high yields (>80%).

Hydrolysis of Esters or Precursors : If starting from ester derivatives, hydrolysis under basic conditions yields the corresponding acids, which can be further oxidized or modified.

- Selenium dioxide oxidation is efficient and provides a straightforward route to 8-hydroxyquinoline, which is a key intermediate for further functionalization.

Functionalization with Piperidine Moiety

The pivotal step involves attaching the piperidine group via an oxygen linkage at the 8-position:

Nucleophilic Substitution : The 8-hydroxyquinoline derivative is reacted with a piperidine derivative, often as a piperidinyloxy group, through nucleophilic substitution reactions. This can be achieved by converting the hydroxyl into a better leaving group (e.g., mesylate or tosylate) followed by nucleophilic displacement with piperidine.

Direct Ether Formation : Alternatively, the reaction can proceed via direct ether formation using appropriate activation (e.g., using phosphoryl chloride or other activating agents) under mild conditions.

- The use of activated intermediates like mesylates or tosylates enhances the efficiency of the ether linkage formation, with reaction conditions typically at room temperature or slightly elevated temperatures (around 50°C).

Preparation of the Dihydrochloride Salt

The final step involves salt formation to improve compound stability and solubility:

- Salt Formation : The free base is treated with concentrated hydrochloric acid in an appropriate solvent (e.g., ethanol, methanol, or water) under controlled pH (around 2-3). The reaction is maintained at moderate temperatures (40-50°C) for 2-3 hours, leading to the formation of the dihydrochloride salt.

- The salt form enhances pharmacokinetic properties and stability, which is advantageous for pharmaceutical applications.

Summary of Preparation Methods in Data Table

| Step | Methodology | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| 1. Quinoline core synthesis | Skraup reaction | Glycerol, ortho-aminophenol, sulfuric acid, copper sulfate | 55-65°C, 2-3 hours | 80-90% | Scalable, robust |

| 2. Hydroxyl group introduction | Selenium dioxide oxidation | Selenium dioxide, dioxane/water | Reflux | >80% | Selective oxidation |

| 3. Piperidine attachment | Nucleophilic substitution | Piperidinyloxy derivatives, activated quinoline | Room temp to 50°C | Variable | Use of mesylate/tosylate intermediates |

| 4. Salt formation | Acid-base reaction | Concentrated HCl | 40-50°C, 2-3 hours | Quantitative | Improves stability |

Research Findings and Technical Insights

Efficiency & Scalability : The use of the Skraup reaction and selenium dioxide oxidation provides high yields and is amenable to scale-up, making these methods suitable for industrial synthesis.

Environmental & Safety Considerations : Traditional methods involving sulfuric acid and selenium dioxide require careful handling due to corrosivity and toxicity. Recent advancements aim to replace hazardous reagents with greener alternatives, such as microwave-assisted synthesis or solvent-free conditions.

Innovative Approaches : Recent patents and studies emphasize the use of activating agents like TBTU for direct condensation with amino quinine derivatives, reducing steps and avoiding toxic reagents like thionyl chloride or trimethyl-aceyl chloride.

化学反应分析

8-(3-Piperidinyloxy)quinoline dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

8-(3-Piperidinyloxy)quinoline dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of various quinoline derivatives, which are important in the development of new materials and catalysts.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: Research involving this compound contributes to the development of new therapeutic agents, particularly in the field of anti-malarial drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 8-(3-Piperidinyloxy)quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to interfere with the malaria parasite’s ability to break down and digest hemoglobin, making them effective anti-malarial agents . The exact molecular targets and pathways may vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis with structurally analogous quinoline derivatives reveals key differences in substituent positioning, heterocyclic moieties, and pharmacological profiles:

Key Observations:

Substituent Position: The 8-position substitution in this compound contrasts with the 4-position in chloroquine. Evidence suggests that 7- or 4-position substituents (e.g., chloroquine) enhance antiplasmodial activity, while 8-position substituents may reduce efficacy against Plasmodium falciparum . 8-Substituted quinolines (e.g., 8-methoxy derivatives) show reduced antimalarial activity compared to 7-chloro analogues, highlighting positional sensitivity .

Piperidine-containing compounds exhibit chair conformations in crystal structures, enhancing stability . Piperazine rings (as in chloroquine) confer basicity and improve solubility, critical for antimalarial activity .

Pharmacological Activity: Chloroquine and hydroxychloroquine demonstrate antiviral activity against Ebola virus (EBOV) by disrupting viral entry . Structural similarities suggest this compound may share mechanisms but require validation. Sulfonyl-substituted quinolines (e.g., 3-(4-chlorophenylsulfonyl)-8-(piperidin-4-ylamino)quinoline) show kinase inhibition, suggesting divergent applications compared to piperidinyloxy derivatives .

Physicochemical Properties

- Solubility: The dihydrochloride salt form improves water solubility, crucial for oral bioavailability.

- Melting Points: Piperidine-based quinolines typically exhibit higher melting points (e.g., 245–297°C for sulfonyl derivatives ) compared to pyrrolidine analogues.

- Spectral Data: IR spectra of similar compounds show N-H stretches (~3350 cm⁻¹) and aromatic C-H bends (~1580 cm⁻¹), consistent with quinoline and piperidine moieties .

生物活性

8-(3-Piperidinyloxy)quinoline dihydrochloride is a synthetic organic compound with the molecular formula and a molecular weight of approximately 301.21 g/mol. This compound is notable for its unique structure, which features a quinoline ring substituted with a piperidinyloxy group at the 3-position. It has garnered attention in various fields, particularly in cancer research and parasitology, due to its significant biological activities.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit the activity of platelet-derived growth factor (PDGF) receptors, which are implicated in various proliferative disorders, including several types of cancer such as lung, breast, and prostate cancers . The compound's ability to inhibit PDGF receptor kinases suggests its potential in therapeutic applications targeting tumor growth and metastasis.

Case Study: Inhibition of Glioblastoma Growth

A study demonstrated that compounds similar to this compound inhibited glioblastoma tumor growth in vivo. Specifically, the compound was tested on human glioblastoma cell lines in nude mice, showing significant reductions in tumor size compared to controls . This highlights its potential as a therapeutic agent in treating aggressive brain tumors.

Parasitological Activity

In addition to its anticancer properties, this compound has shown promise in parasitology. It has been evaluated for its effectiveness against various parasitic infections, demonstrating activity that could be beneficial in developing new treatments for diseases caused by parasites.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The presence of the piperidinyloxy group enhances its ability to bind to enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, including:

- Inhibition of Tyrosine Kinases : The compound primarily inhibits PDGF receptor kinases, which play a crucial role in cell proliferation and survival.

- Induction of Apoptosis : By interfering with signaling pathways, it can promote programmed cell death in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxy-substituted quinoline | Anticancer and anti-corrosion properties |

| Mefloquine hydrochloride | Quinoline derivative | Antimalarial activity |

| 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline | Thiophene-substituted quinoline | Antiproliferative effects |

| 8-(4-Piperidinyloxy)quinoline dihydrochloride | Piperidine-substituted quinoline | Anticancer activities |

This table illustrates how this compound stands out due to its specific substitution at the 3-position, influencing its pharmacological profile compared to other similar compounds.

Synthesis and Purity

The synthesis of this compound typically involves multi-step organic synthesis techniques. The compound is usually available in high purity (around 95%), making it suitable for various experimental applications.

Interaction Studies

Studies investigating the binding affinities and mechanisms of action have focused on how this compound interacts within biological systems. These studies often explore its potential to form complexes with metal ions or participate in redox reactions relevant to biological systems.

常见问题

Q. What are the recommended synthetic routes for 8-(3-Piperidinyloxy)quinoline dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer: A common approach involves nucleophilic substitution between 8-hydroxyquinoline derivatives and piperidinyl precursors under acidic conditions. For example, analogous syntheses for chloromethylquinoline derivatives (e.g., 5-Chloromethyl-8-hydroxyquinoline hydrochloride) use concentrated HCl and formaldehyde . Optimization can be achieved via Design of Experiments (DOE) to evaluate variables like temperature, stoichiometry, and reaction time. DOE reduces trial-and-error by statistically identifying critical parameters (e.g., Pareto analysis) to maximize yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use orthogonal analytical techniques:

Q. What safety protocols are advised for handling this compound?

- Methodological Answer: While specific toxicity data are limited, general precautions for quinoline derivatives apply:

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.

- Store in airtight containers at 2–8°C, protected from light .

- Follow spill protocols with inert absorbents (e.g., vermiculite) and neutralize acidic residues with sodium bicarbonate.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, heterocycle choice) influence the compound’s physicochemical properties and bioactivity?

- Methodological Answer: Substituents alter electronic properties (e.g., pKa) and binding affinity. For example:

- Electron-withdrawing groups (e.g., Cl at R5) lower pKa(NquinH⁺) and pKa(OH), enhancing membrane permeability .

- Piperidinyl vs. pyrrolidinyl : Piperidine’s larger ring increases steric bulk, potentially affecting receptor interactions.

Table 1: Comparative pKa Values of Quinoline Derivatives

| Compound | pKa(NquinH⁺) | pKa(OH) |

|---|---|---|

| 8-Hydroxyquinoline | 4.99 | 9.51 |

| 5-Chloro-8-hydroxyquinoline | 3.80 | 7.60 |

| Data adapted from SAR studies . |

Q. What computational strategies can predict reactivity or biological interactions of this compound?

- Methodological Answer:

- Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states to prioritize synthetic routes .

- Molecular docking screens against targets (e.g., kinases) using software like AutoDock Vina. Validate with experimental IC₅₀ assays.

- Machine learning (e.g., QSAR models) correlates structural descriptors with bioactivity, guiding rational design .

Q. How can researchers resolve discrepancies in reported synthetic yields or analytical data across studies?

- Methodological Answer:

- Cross-validate methods : Replicate reactions under standardized conditions (e.g., solvent purity, inert atmosphere).

- Systematic error analysis : Use DOE to isolate variables (e.g., catalyst batch, humidity) causing yield variations .

- Advanced characterization : Employ X-ray crystallography to confirm stereochemistry or impurity profiling via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。